

# Ethyl Acetate-PEG1: A Technical Primer for Drug Development Professionals

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## Compound of Interest

Compound Name: Ethyl acetate-PEG1

Cat. No.: B1584989

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An In-depth Guide to the Properties and Applications of a Versatile PROTAC Linker

**Ethyl acetate-PEG1** is a heterobifunctional, PEG-based linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its unique structure, combining a hydrophilic polyethylene glycol (PEG) spacer with a reactive ethyl acetate group, offers researchers a valuable tool for inducing targeted protein degradation. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of **Ethyl acetate-PEG1** for researchers, scientists, and drug development professionals.

## Core Physicochemical Properties

**Ethyl acetate-PEG1**, also known by its IUPAC name 2-(2-hydroxyethoxy)ethyl acetate, is a small molecule linker.<sup>[1]</sup> Its properties are critical for its function in PROTACs, influencing the solubility, cell permeability, and spatial orientation of the resulting ternary complex. The quantitative data for **Ethyl acetate-PEG1** are summarized below.

| Property          | Value                            | Reference    |
|-------------------|----------------------------------|--------------|
| CAS Number        | 2093-20-1                        | [1][2][3]    |
| Molecular Formula | C6H12O4                          | [1][2][3]    |
| Molecular Weight  | 148.16 g/mol                     | [1][2][3][4] |
| Exact Mass        | 148.0700                         | [1]          |
| Appearance        | Colorless to light yellow liquid | [2]          |
| Density           | 1.1208 g/cm <sup>3</sup>         | [2]          |
| Purity            | ≥95.0%                           | [1][2]       |
| SMILES            | CC(OCCOCCO)=O                    | [1][2]       |
| InChI Key         | XXXFZKQPYACQLD-UHFFFAOYSA-N      | [1][4]       |

## Synthesis and Experimental Protocols

While specific, detailed synthesis protocols for **Ethyl acetate-PEG1** are proprietary to chemical suppliers, a plausible synthetic route can be inferred from fundamental organic chemistry principles, likely involving a Fischer esterification reaction.

### Hypothetical Synthesis of Ethyl Acetate-PEG1

This protocol describes a potential method for the synthesis of **Ethyl acetate-PEG1**.

Materials:

- Diethylene glycol
- Acetic acid
- Sulfuric acid (catalyst)
- Sodium bicarbonate solution (saturated)
- Brine (saturated sodium chloride solution)

- Anhydrous magnesium sulfate
- Ethyl acetate (for extraction)
- Distilled water

#### Procedure:

- Esterification: In a round-bottom flask equipped with a reflux condenser, combine diethylene glycol and an excess of acetic acid.
- Add a catalytic amount of concentrated sulfuric acid to the mixture.
- Heat the reaction mixture to reflux (approximately 85°C) for several hours to drive the esterification reaction.<sup>[5]</sup>
- Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel.
- Wash the organic layer sequentially with distilled water, saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine to remove residual water.<sup>[5]</sup>
- Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
- The crude product can be further purified by fractional distillation to yield pure **Ethyl acetate-PEG1**.

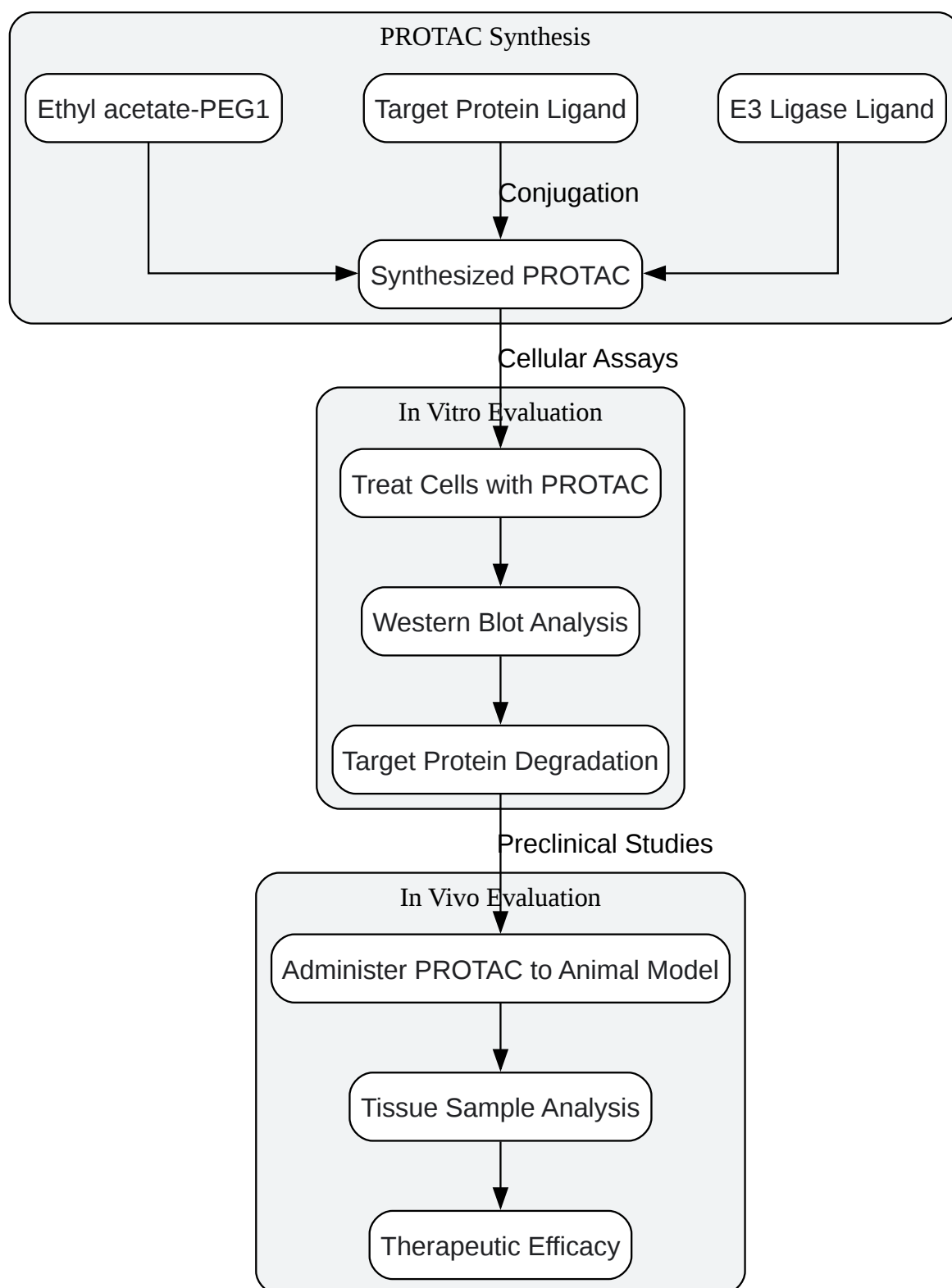
Characterization: The final product should be characterized by analytical techniques such as <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry to confirm its structure and purity.

## Application in PROTAC-Mediated Protein Degradation

**Ethyl acetate-PEG1** serves as a linker in the construction of PROTACs.<sup>[2][3][4]</sup> PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.<sup>[2]</sup>

## Experimental Workflow for PROTAC Synthesis and Evaluation

The following diagram illustrates the general workflow for utilizing a linker like **Ethyl acetate-PEG1** in the development and testing of a novel PROTAC.

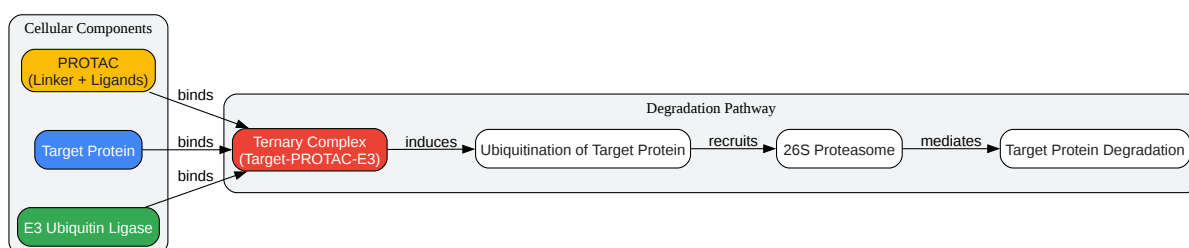


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Caption: General experimental workflow for PROTAC development.

## Mechanism of Action: PROTAC-Induced Protein Degradation

The signaling pathway initiated by a PROTAC molecule is a cornerstone of its therapeutic potential. The following diagram visualizes this process.



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Caption: PROTAC mechanism of action leading to protein degradation.

## Concluding Remarks

**Ethyl acetate-PEG1** represents a fundamental building block in the rapidly advancing field of targeted protein degradation. Its well-defined physicochemical properties and utility as a PROTAC linker make it an invaluable tool for researchers in drug discovery and development. The methodologies and pathways described herein provide a foundational understanding for the effective application of this and similar molecules in the pursuit of novel therapeutics.

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